molecular formula C10H10N2O2S B8802457 N-methylisoquinoline-5-sulfonamide

N-methylisoquinoline-5-sulfonamide

Cat. No.: B8802457
M. Wt: 222.27 g/mol
InChI Key: NZGWDNMCXFHPJD-UHFFFAOYSA-N
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Description

N-methylisoquinoline-5-sulfonamide (CAS 84468-20-2) is a chemical compound of significant interest in medicinal chemistry and chemical biology, primarily serving as a foundational scaffold for the development of potent protein kinase inhibitors . The compound belongs to the isoquinoline sulfonamide class, which are well-established as crucial tools for modulating signal transduction pathways in cellular research . The core research value of this compound lies in its structural similarity to widely used protein kinase A (PKA) inhibitors such as H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide) and H-89 (N-(2-(4-bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) . Scientific studies have demonstrated that the introduction of a methyl group at the sulfonamidic nitrogen, as seen in this compound, is a rational structural modification that maintains potent in vitro inhibitory activity toward PKA . This makes it a versatile intermediate for designing more complex, target-specific inhibitors. The structure of related compounds has been thoroughly characterized using techniques including multi-nuclear NMR spectroscopy and X-ray crystallography, confirming the binding motif . Beyond its application for Ser/Thr kinases like PKA, the isoquinoline sulfonamide core structure is the historical basis for developing inhibitors against other kinase targets. This includes Rho-associated kinase (Rho-kinase/ROCK), with clinical inhibitors like Fasudil (HA-1077) originating from this chemical class . Furthermore, recent groundbreaking research has identified isoquinoline sulfonamides as a novel class of allosteric inhibitors of bacterial DNA gyrase, exhibiting activity against fluoroquinolone-resistant strains and representing a new mode of action distinct from established drugs . Researchers utilize this compound and its derivatives as critical pharmacological tools to probe intracellular signaling cascades involved in a vast array of cellular processes, including neurotransmitter release, cell growth, and gene transcription . Its role as a precursor for radiolabeled probes, such as carbon-11 labeled analogs for positron emission tomography (PET), highlights its potential in non-invasive imaging to quantify kinase expression in living subjects . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for scientific reference purposes.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-methylisoquinoline-5-sulfonamide

InChI

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10/h2-7,11H,1H3

InChI Key

NZGWDNMCXFHPJD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Solubility

Key Compounds :

N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide (6TV) Structure: Isoquinoline-5-sulfonamide with a propylaminoethyl substituent. Molecular Formula: C₁₄H₁₉N₃O₂S .

5-Isoquinolinesulfonamide,1-amino-N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-, hydrochloride Structure: Complex isoquinoline sulfonamide with aminoethyl, phenylsulfonyl, and hydrochloride groups. Molecular Formula: C₁₉H₂₂N₄O₄S₂·HCl . PSA: 136.45, indicating high polarity and likely improved aqueous solubility. The hydrochloride salt further enhances solubility compared to free-base analogs.

N-Methylisoquinoline-5-sulfonamide (Hypothetical) Inferred Structure: Methyl substituent on the sulfonamide nitrogen. A lower PSA than 6TV or the hydrochloride derivative may balance solubility and permeability.

Comparative Table :

Compound Molecular Formula Key Substituents PSA Pharmacokinetic Insights
6TV C₁₄H₁₉N₃O₂S Propylaminoethyl ~100* Moderate solubility, flexible side chain
Hydrochloride derivative C₁₉H₂₂N₄O₄S₂·HCl Aminoethyl, phenylsulfonyl 136.45 High solubility, polar interactions
This compound C₁₀H₁₀N₂O₂S (inferred) Methyl ~80–90* Likely improved metabolic stability

*Estimated based on structural analogs.

Structural Analogies in Drug Design

  • Methyl vs. Bulkier Substituents: demonstrates that methyl sulfonamide substituents enhance pharmacokinetic profiles by reducing clearance (CL) and increasing the area under the curve (AUC) compared to larger groups . For example, compound 46 (methanesulfonamide derivative) showed superior bioavailability over analogs with triazole or naphthalenylmethyl groups. This suggests that this compound may exhibit favorable absorption and half-life.
  • Ferrocene Derivatives: Compounds like N,N-dimethyl-2-(phenylsulfonyl)ferrocenesulfonamide (12) incorporate organometallic moieties, which introduce redox activity and distinct electronic properties . While these differ from isoquinoline sulfonamides, they underscore the versatility of sulfonamide functionalization in modulating target engagement.

Solubility and Bioactivity Trends

  • 4-Aminobenzenesulfonamides: highlights sulfonamides with heterocyclic substitutions (e.g., isoxazolyl groups), which are associated with antibacterial activity . Although this compound lacks an aminobenzene core, its isoquinoline moiety may confer similar target affinity (e.g., kinase inhibition).
  • Impact of Halogenation: Iodinated analogs (e.g., compound 14 in ) show that halogen atoms can enhance binding via hydrophobic interactions . The absence of halogens in this compound may reduce off-target effects but limit potency in certain contexts.

Preparation Methods

Sulfonyl Chloride Coupling Method

This two-step approach first generates isoquinoline-5-sulfonyl chloride, followed by N-methylation:

Step 1: Sulfonation of Isoquinoline
Reaction of isoquinoline with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hrs) yields isoquinoline-5-sulfonyl chloride. The regioselectivity is governed by the electron-deficient C5 position, with sulfuric acid acting as both solvent and dehydrating agent.

Step 2: Amination and Methylation
Isoquinoline-5-sulfonyl chloride reacts with N-methylethylenediamine in anhydrous tetrahydrofuran (THF) at 25°C for 12 hrs:

C9H7NSO2Cl+H2NCH2CH2NMeC10H10N2O2S+HCl\text{C}9\text{H}7\text{NSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NMe} \rightarrow \text{C}{10}\text{H}{10}\text{N}2\text{O}2\text{S} + \text{HCl}

Key parameters:

ParameterValueImpact on Yield
Molar ratio (amine:acyl chloride)1.2:1Prevents oligomerization
Solvent polarityTHF (ε = 7.6)78% conversion
Acid scavengerNoneReduces side products

This method produces this compound in 20% isolated yield after silica gel chromatography.

One-Pot Catalytic Sulfonamide Synthesis

Patent-Protected Process (US20030236437A1)

The patent describes a scalable method using N,N-dimethylformamide (DMF) as both solvent and catalyst:

Reaction Scheme

Isoquinoline+CH3SO2ClDMF (10 mol%)This compound\text{Isoquinoline} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{DMF (10 mol\%)}} \text{this compound}

Optimized Conditions

VariableOptimal RangeEffect
Temperature140–145°CMaximizes sulfonation rate
Pressure14–17 psigSuppresses HCl volatilization
Catalyst loading5–7 wt% DMFReduces bis-sulfonamide <2%
Reaction time6–8 hrs98% conversion (GC monitoring)

Workup Procedure

  • Cool reaction mixture to 85°C and dilute with toluene (230 lbs per 50-gallon batch)

  • Extract with hot water (80°C) to remove residual DMF and HCl

  • Crystallize from toluene at −20°C, achieving 85% yield with 90.5% purity

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodYield (%)Purity (%)Key Advantage
Sulfonyl chloride2095Minimal purification required
Catalytic DMF8590.5Scalable to multi-kilogram batches

Advanced Catalytic Systems

Solvent Effects on Reaction Efficiency

SolventDielectric Constant (ε)Conversion (%)
DMF36.798
NMP32.295
Toluene2.442

Polar aprotic solvents stabilize the sulfonation transition state through dipole-dipole interactions.

Temperature Profiling

Controlled heating (10°C/hr ramp to 140°C) prevents exothermic runaway reactions while ensuring complete methanesulfonyl chloride consumption.

Industrial-Scale Process Considerations

Cost Analysis

ComponentCost per kg ($)Process Contribution
Methanesulfonyl chloride4562% of raw material
DMF catalyst12Recovered at 98% efficiency
Energy input8140°C maintained for 8 hrs

The catalytic method reduces waste disposal costs by 70% compared to triethylamine-based processes .

Q & A

Q. What are the standard synthetic routes for N-methylisoquinoline-5-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of the isoquinoline core followed by alkylation or amidation. For example, sulfonation at the 5-position of isoquinoline derivatives is achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by reaction with methylamine to introduce the methylsulfonamide group. Key variables include solvent choice (e.g., dichloromethane for solubility) and stoichiometric ratios to minimize byproducts . Example Protocol :

  • Step 1 : Sulfonation of isoquinoline at 5°C in chlorosulfonic acid (2 eq, 2 h).
  • Step 2 : Quenching with ice-water and extraction.
  • Step 3 : Reaction with methylamine (1.2 eq) in DCM at room temperature (12 h).

Q. How is this compound characterized structurally and functionally?

  • Spectroscopic Methods :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl group at δ 2.8–3.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 236.08).
    • Chromatography : HPLC purity >98% using C18 columns with acetonitrile/water gradients .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Isoquinoline sulfonamides are known to inhibit kinases (e.g., protein kinase C) and interact with DNA via intercalation. Molecular docking studies on analogs (e.g., N-ethyl-8-methoxyquinoline-5-sulfonamide) suggest hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) and hydrophobic interactions with aromatic residues .

Advanced Research Questions

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